1,3-Benzenedisulfonic acid, 4-[bis[4-(diethylamino)phenyl]methyl]-6-hydroxy-
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Overview
Description
1,3-Benzenedisulfonic acid, 4-[bis[4-(diethylamino)phenyl]methyl]-6-hydroxy- is a complex organic compound with the molecular formula C27H34N2O6S2 and a molecular weight of 546.701 g/mol . This compound is known for its unique structure, which includes two diethylamino groups and a hydroxyl group attached to a benzenedisulfonic acid core. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 1,3-Benzenedisulfonic acid, 4-[bis[4-(diethylamino)phenyl]methyl]-6-hydroxy- involves several steps. One common synthetic route includes the reaction of 4-(diethylamino)benzaldehyde with 1,3-benzenedisulfonic acid under acidic conditions. The reaction typically requires a catalyst, such as sulfuric acid, and is carried out at elevated temperatures to facilitate the formation of the desired product . Industrial production methods often involve similar reaction conditions but are scaled up to accommodate larger quantities of the compound.
Chemical Reactions Analysis
1,3-Benzenedisulfonic acid, 4-[bis[4-(diethylamino)phenyl]methyl]-6-hydroxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Scientific Research Applications
1,3-Benzenedisulfonic acid, 4-[bis[4-(diethylamino)phenyl]methyl]-6-hydroxy- is utilized in various scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis and as a standard in chromatographic analysis.
Biology: The compound is employed in biochemical assays to study enzyme activities and protein interactions.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1,3-Benzenedisulfonic acid, 4-[bis[4-(diethylamino)phenyl]methyl]-6-hydroxy- involves its interaction with specific molecular targets. The diethylamino groups and the hydroxyl group play crucial roles in binding to enzymes or receptors, modulating their activity. The compound can also participate in redox reactions, influencing cellular pathways and biochemical processes .
Comparison with Similar Compounds
1,3-Benzenedisulfonic acid, 4-[bis[4-(diethylamino)phenyl]methyl]-6-hydroxy- can be compared with other similar compounds, such as:
1,4-Benzenedisulfonic acid, 2-[bis[4-(diethylamino)phenyl]hydroxymethyl]-: This compound has a similar structure but differs in the position of the hydroxyl group and the sulfonic acid groups.
4-[Bis[4-(diethylamino)-2-hydroxyphenyl]methyl]-1,3-benzenedisulfonic acid: This compound has an additional hydroxyl group, which can influence its chemical reactivity and applications.
The uniqueness of 1,3-Benzenedisulfonic acid, 4-[bis[4-(diethylamino)phenyl]methyl]-6-hydroxy- lies in its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
CAS No. |
69518-69-0 |
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Molecular Formula |
C27H34N2O7S2 |
Molecular Weight |
562.7 g/mol |
IUPAC Name |
4-[bis[4-(diethylamino)phenyl]methyl]-6-hydroxybenzene-1,3-disulfonic acid |
InChI |
InChI=1S/C27H34N2O7S2/c1-5-28(6-2)21-13-9-19(10-14-21)27(20-11-15-22(16-12-20)29(7-3)8-4)23-17-24(30)26(38(34,35)36)18-25(23)37(31,32)33/h9-18,27,30H,5-8H2,1-4H3,(H,31,32,33)(H,34,35,36) |
InChI Key |
LRFHIIJYCIRFGI-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(CC)CC)C3=CC(=C(C=C3S(=O)(=O)O)S(=O)(=O)O)O |
Origin of Product |
United States |
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